molecular formula C13H14N4OS B14210301 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 828920-93-0

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B14210301
CAS No.: 828920-93-0
M. Wt: 274.34 g/mol
InChI Key: BDPOXDCJJPHICW-UHFFFAOYSA-N
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Description

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the thiazole ring, which is then functionalized to introduce the pyrrolidine and pyridine groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The choice of solvents, catalysts, and purification techniques are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with enhanced biological activities.

Scientific Research Applications

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrolidine, thiazole, and pyridine rings. Examples include:

  • Pyrrolidine-2-carboxamide derivatives
  • Thiazole-based compounds with different substituents
  • Pyridine-2-carboxamide analogs

Uniqueness

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its specific combination of rings and substituents, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

828920-93-0

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C13H14N4OS/c18-12(10-5-1-2-6-14-10)16-13-15-9-11(19-13)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,18)

InChI Key

BDPOXDCJJPHICW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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